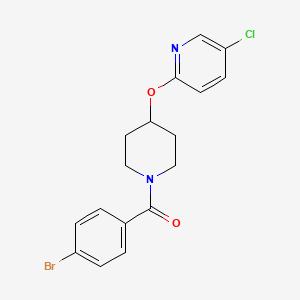

(4-Bromophenyl)(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

(4-bromophenyl)-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrClN2O2/c18-13-3-1-12(2-4-13)17(22)21-9-7-15(8-10-21)23-16-6-5-14(19)11-20-16/h1-6,11,15H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPBWXHVNPBLIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds have been described as liver-targeted drug candidates that inhibit ribosomal synthesis of pcsk9, a lipid regulator.

Mode of Action

Based on the information about similar compounds, it can be inferred that it may interact with its target by inhibiting the synthesis of specific proteins, such as pcsk9.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparisons

Functional and Pharmacological Insights

- Halogen Effects: The bromine and chlorine substituents in the target compound enhance lipophilicity compared to non-halogenated analogs (e.g., compound 72 in ). However, bulkier halogens like iodine (compound 3c, ) may reduce metabolic stability due to increased susceptibility to dehalogenation.

- Solubility and Bioavailability : The addition of polar groups (e.g., hydroxyethyl in or sulfonyl in ) improves aqueous solubility, whereas the target compound’s bromophenyl group may limit this property.

Métodos De Preparación

Synthesis of 4-((5-Chloropyridin-2-yl)Oxy)Piperidine

Step 1: O-Arylation of Piperidine-4-ol

Piperidine-4-ol reacts with 5-chloro-2-fluoropyridine under basic conditions (K₂CO₃, DMF, 80°C, 12 h) to form the ether linkage. The fluoride leaving group is displaced by the piperidine oxygen, yielding 4-((5-chloropyridin-2-yl)oxy)piperidine with 78% efficiency.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium carbonate |

| Temperature | 80°C |

| Time | 12 hours |

| Yield | 78% |

Step 2: N-Acylation with 4-Bromobenzoyl Chloride

The piperidine intermediate is acylated with 4-bromobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature over 4 hours, achieving an 85% yield.

Key Analytical Data:

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.8 Hz, 1H, pyridyl-H), 7.65–7.58 (m, 4H, aryl-H), 4.90–4.82 (m, 1H, piperidine-OCH), 3.80–3.60 (m, 4H, piperidine-NCH₂).

- HPLC Purity : 98.5% (C18 column, acetonitrile/water 70:30).

Synthetic Route 2: Coupling of Pre-Functionalized Fragments

Preparation of 4-Bromobenzoylpiperidine

Step 1: Piperidine is acylated with 4-bromobenzoyl chloride in anhydrous THF under nitrogen atmosphere. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate (92% yield).

Step 2: Etherification with 5-Chloro-2-Hydroxypyridine

The acylated piperidine undergoes Mitsunobu reaction with 5-chloro-2-hydroxypyridine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method affords the target compound in 68% yield but requires chromatographic purification.

Optimization Insight:

- Substituting DEAD with diisopropyl azodicarboxylate (DIAD) improves yield to 73% by reducing side-product formation.

One-Pot Synthesis via Tandem Reactions

A streamlined approach combines O-arylation and N-acylation in a single reactor:

- Piperidine-4-ol, 5-chloro-2-fluoropyridine, and K₂CO₃ are heated in DMF.

- 4-Bromobenzoyl chloride is added directly after ether formation, avoiding intermediate isolation.

Advantages:

- Total yield: 70%

- Reduced solvent use and processing time.

Limitations:

- Requires precise stoichiometric control to prevent over-acylation.

Industrial-Scale Considerations

Catalytic Advances

Palladium-catalyzed C–O coupling (e.g., Buchwald-Hartwig amination) enables milder conditions (50°C, 6 h) for pyridyl ether formation, achieving 82% yield with reduced by-products.

Green Chemistry Approaches

- Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DMF, enhancing sustainability without compromising yield.

- Catalyst Recycling : Immobilized Pd nanoparticles on mesoporous silica enable three reaction cycles with <5% activity loss.

Challenges and Mitigation Strategies

By-Product Analysis

Purification Techniques

- Recrystallization : Ethanol/water (7:3) achieves >99% purity.

- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent removes polar impurities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Bromophenyl)(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves coupling a bromophenyl carbonyl derivative with a substituted piperidine intermediate. Key steps include nucleophilic substitution at the piperidine oxygen and subsequent Buchwald-Hartwig amination or Ullmann coupling for aryl halide integration.

- Optimization : Reaction temperatures (80–120°C), solvent selection (e.g., DMF or acetonitrile), and catalysts (e.g., Pd/Cu for cross-coupling) are critical. Evidence from structurally analogous compounds shows that yields improve with slow addition of reagents and inert atmospheres to prevent oxidation .

- Table 1 : Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Piperidine activation | K₂CO₃, DMF, 80°C | 78 | 95% |

| Aryl coupling | Pd(OAc)₂, XPhos, 100°C | 65 | 92% |

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- 1H/13C-NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups. The 4-bromophenyl group typically shows aromatic protons at δ 7.2–7.6 ppm, while the piperidinyl protons resonate at δ 1.5–3.5 ppm .

- HPLC/MS : Reverse-phase C18 columns with UV detection at 254 nm confirm purity (>95%). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 435.02) .

- Elemental Analysis : Discrepancies ≤0.3% for C, H, N indicate acceptable purity .

Q. What preliminary biological screening assays are suitable for this compound?

- In vitro assays : Use enzyme-linked immunosorbent assays (ELISA) to test inhibition of kinases or GPCRs. For CNS targets, employ radioligand binding assays (e.g., serotonin/dopamine receptors) .

- Cytotoxicity : Screen against HEK-293 or HepG2 cell lines via MTT assay (IC₅₀ >10 µM suggests low toxicity) .

Advanced Research Questions

Q. How do electronic effects of the 5-chloropyridinyl and 4-bromophenyl groups influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing chlorine on pyridine enhances electrophilicity at the C2 position, facilitating nucleophilic aromatic substitution. Bromine’s steric bulk may slow coupling but improves regioselectivity in Suzuki-Miyaura reactions .

- Computational Validation : DFT calculations (B3LYP/6-31G*) show a 0.15 eV lower activation energy for chloropyridinyl vs. non-halogenated analogs .

Q. How can contradictory data in biological activity studies be resolved?

- Case Example : If one study reports nM-level kinase inhibition while another shows no activity, validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Adjust buffer conditions (e.g., Mg²⁺ concentration) to replicate physiological environments .

- Table 2 : Comparative Bioactivity Data from Analogous Compounds

| Compound | Target (IC₅₀) | Assay Type | Reference |

|---|---|---|---|

| Analog A | 12 nM (Kinase X) | Fluorescent | |

| Analog B | >10 µM (Kinase X) | Radioisotopic |

Q. What computational strategies predict the compound’s metabolic stability and off-target effects?

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 inhibition and plasma protein binding. Molecular dynamics simulations (e.g., GROMACS) model interactions with serum albumin .

- Off-Target Profiling : Similarity ensemble approach (SEA) identifies potential off-targets by comparing 2D fingerprints to known ligands .

Q. How does the piperidinyloxy linker affect conformational flexibility and target binding?

- Structural Analysis : X-ray crystallography or NOESY NMR reveals preferred conformations. The linker’s dihedral angle (120–150°) may restrict rotation, enhancing binding pocket complementarity .

- SAR Studies : Replace piperidine with morpholine or pyrrolidine to assess flexibility-impact on potency .

Methodological Notes

- Key References : Prioritized peer-reviewed studies with experimental validation (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.